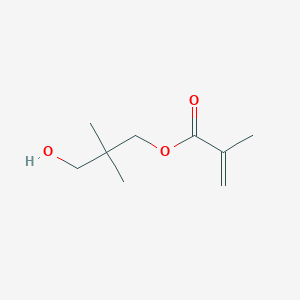

3-Hydroxy-2,2-dimethylpropyl methacrylate

Vue d'ensemble

Description

3-Hydroxy-2,2-dimethylpropyl methacrylate (HPMA) is a chemical compound that belongs to the class of methacrylates. It is a colorless liquid that is widely used in various scientific research applications due to its unique chemical properties. HPMA is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.

Mécanisme D'action

The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl methacrylate is based on its chemical structure. 3-Hydroxy-2,2-dimethylpropyl methacrylate has a hydrophilic head and a hydrophobic tail, which allows it to interact with both hydrophilic and hydrophobic molecules. This property makes 3-Hydroxy-2,2-dimethylpropyl methacrylate an ideal candidate for drug delivery and tissue engineering applications.

Effets Biochimiques Et Physiologiques

3-Hydroxy-2,2-dimethylpropyl methacrylate has been shown to have low toxicity and is well tolerated by the body. It is metabolized in the liver and excreted in the urine. 3-Hydroxy-2,2-dimethylpropyl methacrylate has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

3-Hydroxy-2,2-dimethylpropyl methacrylate has several advantages for lab experiments, including its biocompatibility, low toxicity, and ease of synthesis. However, 3-Hydroxy-2,2-dimethylpropyl methacrylate also has some limitations, including its high cost, limited solubility in water, and limited stability under certain conditions.

Orientations Futures

There are several future directions for research on 3-Hydroxy-2,2-dimethylpropyl methacrylate, including the development of new drug conjugates, the creation of new tissue engineering scaffolds, and the synthesis of new copolymers with unique properties. Additionally, there is a need for further research on the toxicity and biocompatibility of 3-Hydroxy-2,2-dimethylpropyl methacrylate, as well as its stability under different conditions.

In conclusion, 3-Hydroxy-2,2-dimethylpropyl methacrylate is a versatile chemical compound that has a wide range of scientific research applications. Its unique chemical properties make it an ideal candidate for drug delivery, tissue engineering, and polymer synthesis. Further research on 3-Hydroxy-2,2-dimethylpropyl methacrylate is needed to explore its full potential in these areas and to address its limitations.

Applications De Recherche Scientifique

3-Hydroxy-2,2-dimethylpropyl methacrylate has been widely used in various scientific research applications, including drug delivery, tissue engineering, and polymer synthesis. In drug delivery, 3-Hydroxy-2,2-dimethylpropyl methacrylate is used as a polymer backbone to create drug conjugates that can target specific cells or tissues. In tissue engineering, 3-Hydroxy-2,2-dimethylpropyl methacrylate is used as a scaffold material to create three-dimensional structures that can support cell growth and differentiation. In polymer synthesis, 3-Hydroxy-2,2-dimethylpropyl methacrylate is used as a monomer to create various copolymers with unique properties.

Propriétés

Numéro CAS |

13463-71-3 |

|---|---|

Nom du produit |

3-Hydroxy-2,2-dimethylpropyl methacrylate |

Formule moléculaire |

C9H16O3 |

Poids moléculaire |

172.22 g/mol |

Nom IUPAC |

(3-hydroxy-2,2-dimethylpropyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C9H16O3/c1-7(2)8(11)12-6-9(3,4)5-10/h10H,1,5-6H2,2-4H3 |

Clé InChI |

ONMLAAZEQUPQSE-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCC(C)(C)CO |

SMILES canonique |

CC(=C)C(=O)OCC(C)(C)CO |

Autres numéros CAS |

13463-71-3 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)

![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)

![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)